Lipophilicity Tuning: Calculated LogP of 3.94 for the Benzyl Derivative vs. Lower LogP Predicted for N‑Ethyl and N‑Methyl Analogs
The target benzyl-substituted dye possesses a calculated LogP of 3.94 , substantially higher than the predicted LogP values for its N‑ethyl (3,3′-diethyloxacarbocyanine iodide, estimated LogP ~2.5) and N‑methyl (3,3′-dimethyloxacarbocyanine iodide, estimated LogP ~1.3) counterparts derived from ACD/Labs and SwissADME consensus models [1]. This ~2.6 Log unit increase translates to an approximately 400‑fold greater theoretical partition coefficient into n‑octanol over water, indicating markedly higher lipophilicity [1]. The difference arises directly from the two benzyl substituents replacing smaller alkyl groups.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.94 (PSA 36.14 Ų) |
| Comparator Or Baseline | 3,3′-Diethyloxacarbocyanine iodide: estimated LogP ~2.5; 3,3′-Dimethyloxacarbocyanine iodide: estimated LogP ~1.3 |
| Quantified Difference | ΔLogP ≈ +1.4 to +2.6 (target vs. ethyl/methyl analogs) |
| Conditions | Calculated LogP consensus values (ACD/Labs, SwissADME); experimental validation in octanol/water pending. |
Why This Matters
Higher lipophilicity broadens the compound's utility in non-aqueous media, hydrophobic matrices, or cellular membrane partitioning studies where standard N-alkyl oxacarbocyanines exhibit insufficient retention.
- [1] Daina, A., Michielin, O. and Zoete, V. (2017) 'SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules', Scientific Reports, 7, p. 42717. doi:10.1038/srep42717. (Used for consensus LogP estimation of comparator dyes.) View Source
